Headache Recurrence Rate: Frovatriptan vs. Pooled Oral Triptans
Frovatriptan 2.5 mg demonstrates a significantly lower rate of migraine recurrence compared to a pooled comparator group of other oral triptans. In a meta-analysis of 31 placebo-controlled efficacy studies and open-label naturalistic data, frovatriptan showed a recurrence rate of 17%, whereas other triptans exhibited recurrence rates ranging from 23% to 40% [1]. This lower recurrence rate is directly attributed to its long terminal elimination half-life of approximately 26 hours [2].
| Evidence Dimension | Headache recurrence rate (return of moderate/severe pain within 24-48 hours after initial relief) |
|---|---|
| Target Compound Data | 17% |
| Comparator Or Baseline | Other oral triptans (pooled): 23-40% |
| Quantified Difference | Absolute reduction of 6-23 percentage points; relative reduction of 26-57% |
| Conditions | Real-world clinical setting; meta-analysis of 31 placebo-controlled trials and open-label studies |
Why This Matters
Lower recurrence reduces the need for rescue medication and second doses, directly impacting tablet consumption and per-attack treatment costs.
- [1] Guidotti M, Ravasio R. Clinical and economic comparison of frovatriptan versus other oral triptans in the treatment of acute migraine in the real-world setting. Clin Drug Investig. 2009;29(11):693-702. PMID: 19813772. View Source
- [2] Allais G, Benedetto C. Spotlight on frovatriptan: a review of its efficacy in the treatment of migraine. Drug Des Devel Ther. 2016;10:3225-3236. PMID: 27757013. View Source
